molecular formula C21H19ClN4O B7712903 2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7712903
M. Wt: 378.9 g/mol
InChI Key: KXHYAZMREOKUOT-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a derivative of 1H-pyrazolo[3,4-b]quinolines . The 1H-pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines has been extensively researched over the past 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In one study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In one study, intermediate compounds were coupled through Suzuki reaction to produce other intermediates, which were then coupled with 2,5-difluorobenzyl through Miyaura borylation reaction and Suzuki reaction in sequence in one pot .

Future Directions

The future directions for the research on “2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” and similar compounds could involve further exploration of their synthesis methods, their potential biological activities, and their applications in various fields . For instance, one study suggested that a certain pyrazolo[3,4-b]pyridine derivative has potential for further exploration due to its acceptable activity to inhibit TRKA .

properties

IUPAC Name

2-chloro-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-3-10-26-20-16(12-14-9-8-13(2)11-18(14)23-20)19(25-26)24-21(27)15-6-4-5-7-17(15)22/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHYAZMREOKUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(3Z)-7-methyl-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide

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